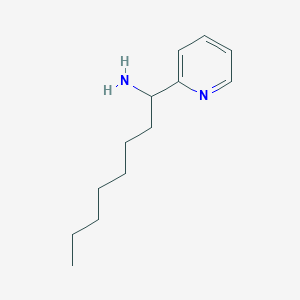
1-(Pyridin-2-YL)octan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyridin-2-YL)octan-1-amine is an organic compound with the molecular formula C13H22N2. It is a derivative of pyridine, featuring an octyl chain attached to the nitrogen atom of the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-YL)octan-1-amine can be synthesized through several methods. One common approach involves the reaction of pyridine with an octyl halide in the presence of a base, such as sodium hydride or potassium carbonate. This reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Pyridin-2-YL)octan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
1-(Pyridin-2-YL)octan-1-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(Pyridin-2-YL)octan-1-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
2-(Pyridin-2-yl)ethan-1-amine: A shorter-chain analog with similar chemical properties.
1-(Pyridin-2-yl)ethan-1-one: A ketone derivative with distinct reactivity.
Propriétés
Formule moléculaire |
C13H22N2 |
|---|---|
Poids moléculaire |
206.33 g/mol |
Nom IUPAC |
1-pyridin-2-yloctan-1-amine |
InChI |
InChI=1S/C13H22N2/c1-2-3-4-5-6-9-12(14)13-10-7-8-11-15-13/h7-8,10-12H,2-6,9,14H2,1H3 |
Clé InChI |
YXPUFLAEGOKZPY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C1=CC=CC=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




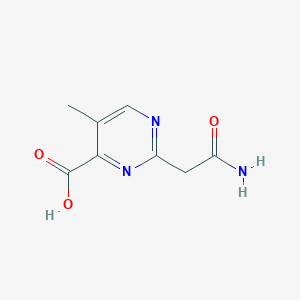
![8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13220247.png)

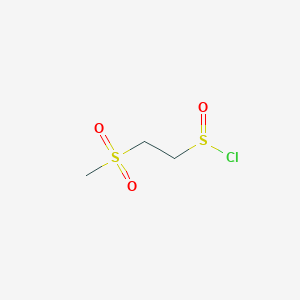

![5,5-Dimethyl-1-oxa-spiro[2.5]octane](/img/structure/B13220277.png)

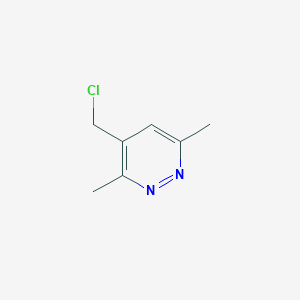
amine](/img/structure/B13220302.png)
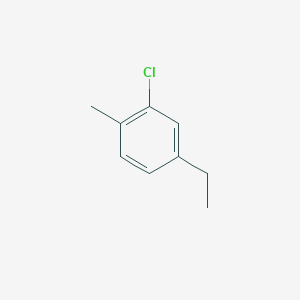

![tert-Butyl 2-amino-3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoate](/img/structure/B13220310.png)
